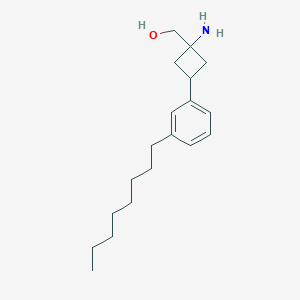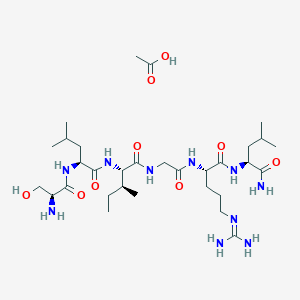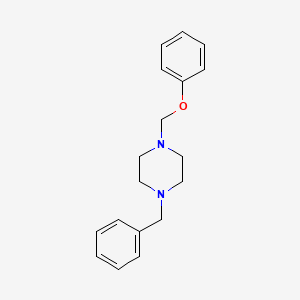
6-Amino-5-(trifluoromethoxy)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-AMINO-5-(TRIFLUOROMETHOXY)PYRIDINE-3-CARBONITRILE is a chemical compound with the molecular formula C7H4F3N3O. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the trifluoromethoxy group and the amino group on the pyridine ring makes this compound unique and potentially useful in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-5-(TRIFLUOROMETHOXY)PYRIDINE-3-CARBONITRILE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and specific solvents to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
6-AMINO-5-(TRIFLUOROMETHOXY)PYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:
Substitution Reactions: The amino and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotonation, and oxidizing agents for oxidation reactions. The reaction conditions often involve specific temperatures, solvents, and reaction times to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while oxidation reactions can produce various oxidized derivatives .
Scientific Research Applications
6-AMINO-5-(TRIFLUOROMETHOXY)PYRIDINE-3-CARBONITRILE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-AMINO-5-(TRIFLUOROMETHOXY)PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, while the amino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-AMINO-5-(TRIFLUOROMETHOXY)PYRIDINE-3-CARBONITRILE include other trifluoromethoxy-substituted pyridines and amino-substituted pyridines. Examples include:
- 2-AMINO-5-(TRIFLUOROMETHOXY)PYRIDINE
- 4-AMINO-3-(TRIFLUOROMETHOXY)PYRIDINE
Uniqueness
What sets 6-AMINO-5-(TRIFLUOROMETHOXY)PYRIDINE-3-CARBONITRILE apart from similar compounds is the specific positioning of the trifluoromethoxy and amino groups on the pyridine ring. This unique arrangement can result in distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H4F3N3O |
|---|---|
Molecular Weight |
203.12 g/mol |
IUPAC Name |
6-amino-5-(trifluoromethoxy)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H4F3N3O/c8-7(9,10)14-5-1-4(2-11)3-13-6(5)12/h1,3H,(H2,12,13) |
InChI Key |
IYQZOMDFKGELJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1OC(F)(F)F)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


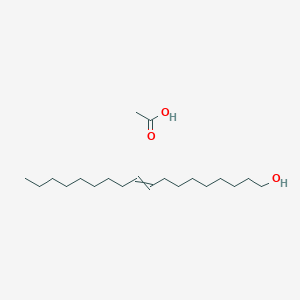
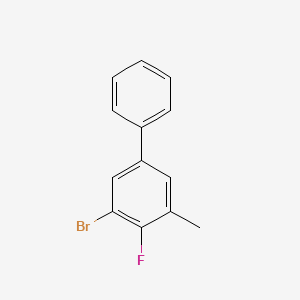
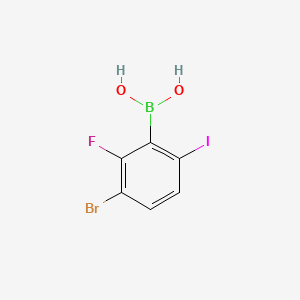
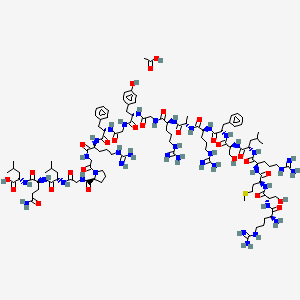

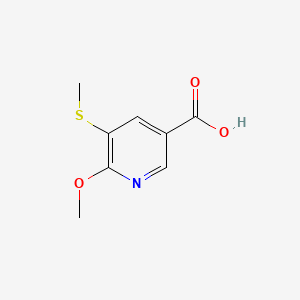
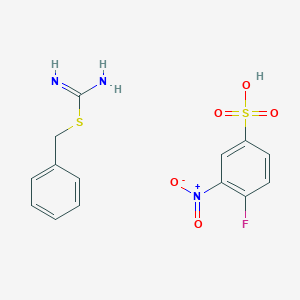
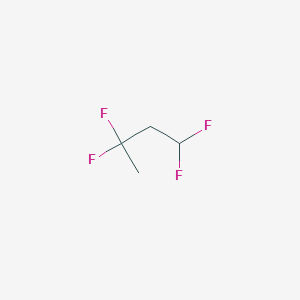
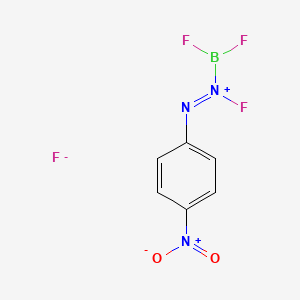
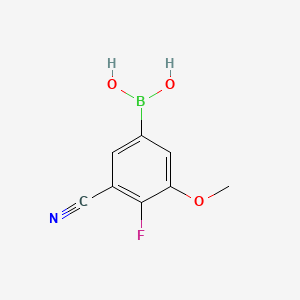
![2,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate; dicyclohexylazanium](/img/structure/B14757145.png)
